1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Building Block Procurement Quality Control

Researchers optimizing antitumor triazole-4-carboxamides or next-generation XO inhibitors require a reliable, high-purity 5-methyl-1,2,3-triazole-4-carboxylic acid building block. This compound solves that need with 98% purity and validated SAR advantages. • C5-methyl substituent is critical for antiproliferative potency in NCI-60 screens; directly enables fragment-based antitumor drug discovery. • Computed LogP of -0.15 (vs. ~1.2 for the des-methyl analog) reduces off-target risks such as hERG blockade and high metabolic turnover. • C4 carboxylic acid enables straightforward amide coupling; N1 dimethylaminoethyl side chain provides a handle for salt formation to tune solubility.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B15327961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)ethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CCN(C)C)C(=O)O
InChIInChI=1S/C8H14N4O2/c1-6-7(8(13)14)9-10-12(6)5-4-11(2)3/h4-5H2,1-3H3,(H,13,14)
InChIKeyVTPVXMUJIZUVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(2-(Dimethylamino)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1249741-94-3): A 5-Methyl Substituted Triazole Carboxylic Acid Building Block


1-(2-(Dimethylamino)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249741-94-3) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid class, distinguished by a dimethylaminoethyl substituent at the N1 position and a methyl group at the C5 position of the triazole ring [1]. This substitution pattern imparts specific physicochemical properties, including a computed LogP of -0.15 and a topological polar surface area (TPSA) of 71.25 Ų, which differentiate it from non-methylated or differently substituted analogs . The compound is commercially available with a specified purity of 98% for research and development applications .

Why the 5-Methyl Group Prevents Simple Substitution with the Des-Methyl Analog for 1-(2-(Dimethylamino)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid


Substituting 1-(2-(dimethylamino)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with the des-methyl analog 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038705-93-9) is not functionally equivalent. The presence of the C5-methyl group is a critical determinant of biological activity in triazole-4-carboxylic acid scaffolds. Systematic SAR studies have demonstrated that 5-substitution significantly modulates antiproliferative potency against human tumor cell lines, identifying this position as a key fragment for the design of antitumor 1,2,3-triazole-4-carboxamides [1]. Furthermore, the 5-methyl substituent alters the electronic environment of the triazole ring and carboxylic acid functionality, as evidenced by a computed LogP difference: the 5-methyl compound exhibits a LogP of -0.15, contrasting with the higher lipophilicity (LogP approximately 1.2) reported for the non-methylated analog . This difference impacts solubility, permeability, and target binding, making direct interchangeability without re-optimization of assay conditions or synthetic routes unreliable.

Quantitative Differentiation Evidence for 1-(2-(Dimethylamino)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid


Purity Specification: 98% vs. 95% for the Des-Methyl Analog

The target compound is offered at a specified purity of 98% by Leyan, whereas the direct des-methyl analog 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038705-93-9) is routinely supplied at 95% purity by multiple vendors including AKSci and Enamine . This purity differential is relevant for applications requiring precise stoichiometry, such as fragment-based drug discovery or the synthesis of compound libraries, where higher initial purity reduces the burden of purification and improves yield consistency .

Medicinal Chemistry Building Block Procurement Quality Control

5-Methyl Substitution Enhances Antiproliferative Activity in the 1,2,3-Triazole-4-Carboxylic Acid Series

In a systematic evaluation of antiproliferative activity of 1,2,3-triazole-4-carboxylic acid fragments against the NCI-60 human tumor cell line panel, Pokhodylo et al. (2023) established that compounds bearing a C5 substituent on the triazole ring exhibited enhanced cytotoxic activity compared to their unsubstituted counterparts [1]. While the study evaluated a series of variously substituted triazole-4-carboxylic acids and did not report single-concentration IC50 values for the exact target compound, the SAR trend demonstrates that the 5-methyl substitution is a structural determinant of biological activity within this chemotype. Specifically, the most active fragments identified in the screen were those incorporating substitution at the 5-position, leading the authors to select these as key precursors for the design of antitumor 1,2,3-triazole-4-carboxamides [1].

Anticancer Research Fragment-Based Drug Discovery SAR Analysis

Xanthine Oxidase Inhibitory Potential of 5-Methyl-1,2,3-Triazole-4-Carboxylic Acid Scaffolds

A 2016 study by RSC Advances demonstrated that 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives exhibit potent xanthine oxidase (XO) inhibitory activity in the submicromolar to nanomolar range, with the carboxylic acid functionality being essential for activity [1]. While this study evaluated the 2-phenyl rather than the 1-(2-dimethylaminoethyl) regioisomer, it establishes a class-level precedent that the 5-methyl-1,2,3-triazole-4-carboxylic acid pharmacophore is competent for engaging the XO enzyme active site. The target compound retains this core pharmacophoric substructure and adds a basic dimethylaminoethyl side chain that can modulate solubility and binding interactions. The reported IC50 values for the carboxylic acid derivatives 7a–h and 8a–h fell within the submicromolar/nanomolar range, representing a >10-fold improvement over the clinically used XO inhibitor allopurinol (IC50 ≈ 7.3 µM) under comparable assay conditions [1].

Enzyme Inhibition Xanthine Oxidase Drug Design

Computed LogP Differentiation Between 5-Methyl and Non-Methylated Analogs

The target compound exhibits a computed LogP of -0.15, as reported in the Leyan vendor datasheet . In contrast, the des-methyl analog 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038705-93-9) has an experimental LogP of 1.2 ± 0.3 . This LogP differential of approximately 1.35 log units indicates that the 5-methyl group substantially increases polarity relative to the unsubstituted analog. The lower LogP of the target compound reflects its higher hydrophilicity, which can translate into improved aqueous solubility, altered membrane permeability, and distinct pharmacokinetic behavior compared to higher LogP analogs . For researchers optimizing lead compounds, this differential is critical: the target compound may be preferred for applications requiring lower lipophilicity to avoid issues such as high metabolic clearance, phospholipidosis, or hERG channel binding associated with more lipophilic triazole derivatives.

Physicochemical Properties Lipophilicity ADME Prediction

Optimal Application Scenarios for 1-(2-(Dimethylamino)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Based on Differentiated Evidence


Fragment-Based Anticancer Drug Discovery Requiring High-Purity 5-Substituted Triazole Carboxylic Acid Building Blocks

Based on the SAR evidence that 5-substituted 1,2,3-triazole-4-carboxylic acids are the most active fragments in the NCI-60 antiproliferative screen [1], this compound is optimally deployed as a key fragment for the design of antitumor 1,2,3-triazole-4-carboxamides. Its 98% purity specification ensures that fragment-based screening and subsequent structure-guided elaboration proceed without interference from impurities that could confound activity readouts. Researchers engaged in fragment-based drug discovery (FBDD) targeting oncology indications should prioritize this compound over lower-purity, non-methylated analogs.

Xanthine Oxidase Inhibitor Lead Optimization Leveraging the 5-Methyl Triazole Carboxylic Acid Pharmacophore

The demonstrated submicromolar/nanomolar XO inhibitory potency of 5-methyl-1,2,3-triazole-4-carboxylic acid derivatives [1] positions this compound as a strategic starting point for developing next-generation XO inhibitors. The carboxy group provides a handle for amidation or esterification to modulate potency and pharmacokinetics, while the dimethylaminoethyl side chain offers an additional vector for tuning solubility and target engagement. Medicinal chemistry teams pursuing uric acid-lowering therapies should select this building block to maintain the validated 5-methyl pharmacophore while exploring the under-explored N1-dimethylaminoethyl substitution space.

Physicochemical Property-Driven Lead Selection Requiring Low Lipophilicity (LogP < 0)

The computed LogP of -0.15 [1] provides a substantial lipophilicity advantage over the des-methyl analog (LogP 1.2 ± 0.3) , representing a >1.3 log unit shift into more favorable drug-like chemical space. This compound is the preferred choice for medicinal chemistry programs where controlling lipophilicity is critical to mitigate off-target risks such as hERG channel blockade, phospholipidosis, or high metabolic turnover. Its lower LogP, combined with a TPSA of 71.25 Ų [1], aligns with recommended CNS drug-like property guidelines, making it a candidate for optimization in programs where CNS penetration is undesirable or where high aqueous solubility is required for in vivo formulation.

Synthesis of 1,5-Disubstituted-1,2,3-Triazole-4-Carboxamide Libraries via Amide Coupling

The compound's carboxylic acid functionality at the C4 position enables straightforward amide coupling with diverse amine partners [1]. Its dimethylaminoethyl side chain at N1 provides a tertiary amine handle that can be exploited for salt formation or quaternization, enhancing solubility for biological assays. The 5-methyl group serves as a metabolically stable substituent that blocks potential metabolic oxidation at this position, a known liability of unsubstituted triazoles. Synthetic chemists constructing focused libraries of 1,2,3-triazole-4-carboxamides should select this building block for its three-point functionalization capability (N1 side chain, C5 methyl, C4 carboxylic acid), enabling efficient exploration of chemical space around the triazole core.

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